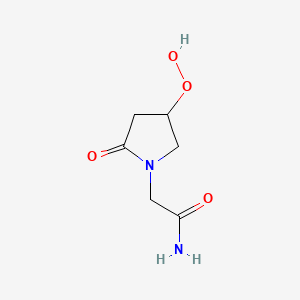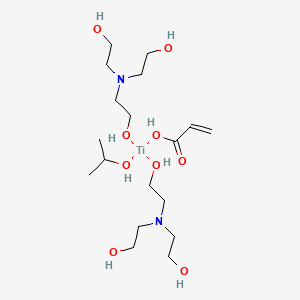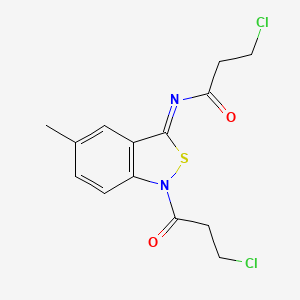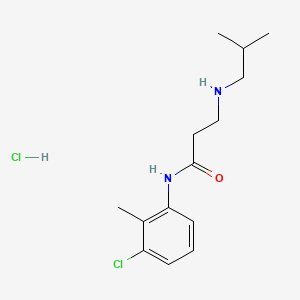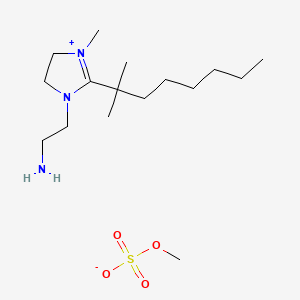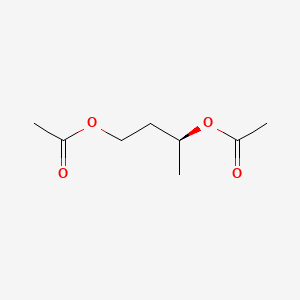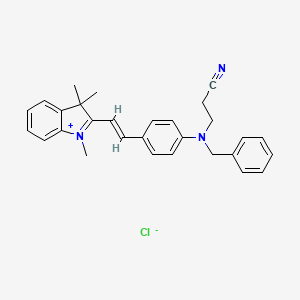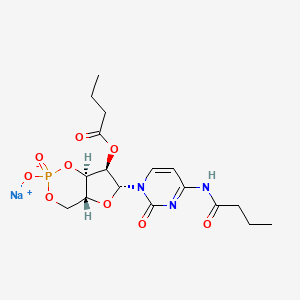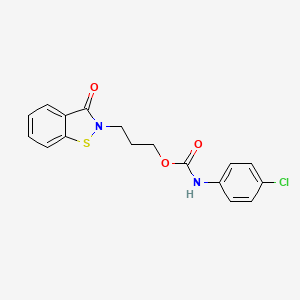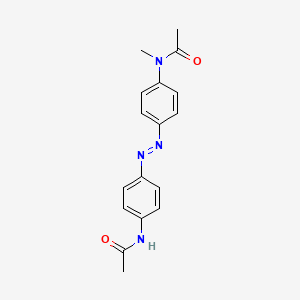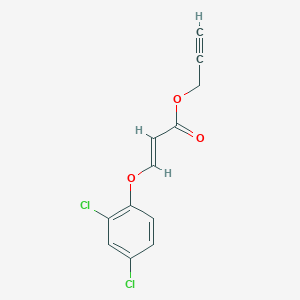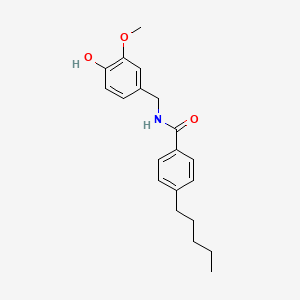
(R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride is a complex organic compound that belongs to the class of salicylamide derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride typically involves multi-step organic reactions. The starting materials often include salicylic acid derivatives and amines. The reaction conditions may involve:
Condensation reactions: Combining salicylic acid derivatives with amines under acidic or basic conditions.
Hydrolysis: To introduce the hydroxyl group.
Purification: Using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
Synthesis of derivatives: Used as intermediates in the synthesis of more complex molecules.
Analytical chemistry: Employed in various analytical techniques.
Biology
Enzyme inhibitors: Potential use as inhibitors of specific enzymes.
Receptor binding studies: Investigated for binding to biological receptors.
Medicine
Therapeutic agents: Explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry
Pharmaceuticals: Used in the development of new drugs.
作用机制
The mechanism of action of (R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with biological receptors to modulate their activity.
相似化合物的比较
Similar Compounds
Salicylamide: A simpler derivative with known analgesic and antipyretic properties.
N-acyl derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
(R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential.
属性
CAS 编号 |
61466-93-1 |
|---|---|
分子式 |
C19H25ClN2O3 |
分子量 |
364.9 g/mol |
IUPAC 名称 |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18-;/m0./s1 |
InChI 键 |
WQVZLXWQESQGIF-ZYJMRSDMSA-N |
手性 SMILES |
C[C@@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
规范 SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


